1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone
Description
The compound 1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a structurally complex imidazole derivative featuring a 4,5-dihydroimidazole core substituted with a (2,5-dimethylbenzyl)thio group at position 2 and a thiophen-2-yl ethanone moiety at position 1. This architecture combines a sulfur-containing alkyl chain (enhancing lipophilicity) with a thiophene ring (contributing π-electron density) and a ketone functional group (influencing reactivity and hydrogen-bonding interactions).
Properties
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS2/c1-13-5-6-14(2)15(10-13)12-23-18-19-7-8-20(18)17(21)11-16-4-3-9-22-16/h3-6,9-10H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACOHGHGUBGPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a thioether-containing imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a unique structural arrangement comprising an imidazole ring and a thiophene moiety. The presence of the thioether linkage (sulfur atom connected to a benzyl group) enhances its chemical diversity and potential reactivity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes notable activities associated with structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(Phenylthio)-4,5-dihydroimidazole | Imidazole core with phenylthio group | Antimicrobial |
| Thiazole Derivatives | Heterocyclic with sulfur | Antifungal, Antiviral |
| Benzimidazole Compounds | Two nitrogen atoms in a fused ring system | Anticancer |
The biological effects of This compound are likely mediated through interactions with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, altering metabolic pathways.
- Receptor Binding : It could bind to receptors, modulating signaling pathways that lead to therapeutic effects.
Case Studies and Research Findings
Recent studies have highlighted the potential of imidazole derivatives in various therapeutic contexts:
- Antimicrobial Activity : Compounds structurally similar to the target compound have shown significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were effective against biofilms formed by Salmonella enterica and Pseudomonas aeruginosa .
- Anticancer Properties : Research on related imidazole derivatives has demonstrated moderate antineoplastic activity against cancer cell lines such as TK-10 and HT-29 . These findings suggest that the target compound may also possess anticancer properties.
- Antifungal Activity : Similar compounds have been evaluated for their antifungal effects, particularly against Candida albicans, indicating a broad spectrum of biological activity .
Comparative Analysis
In comparison to other thioether-containing imidazoles, This compound may exhibit enhanced pharmacological profiles due to its specific substitutions. The methyl groups on the benzyl moiety could improve lipophilicity and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its thioether-linked 2,5-dimethylbenzyl group and thiophen-2-yl ethanone substituent. Comparisons with related imidazole derivatives reveal the following distinctions:
Key Observations :
- The thiophen-2-yl ethanone moiety introduces a ketone group absent in simpler thiophene-substituted imidazoles (e.g., ), which may improve binding to polar biological targets.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone?
- Methodological Answer: The compound can be synthesized via multi-step reactions involving nucleophilic substitution and cyclization. For example:
- Step 1: React a 1,4-dicarbonyl compound with a thiophene derivative under acidic/basic conditions to form the dihydroimidazole core .
- Step 2: Introduce the 2,5-dimethylbenzylthio group via thiol-alkylation using a benzylthiol precursor and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Optimization: Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 100–120°C) and improves yield (up to 75%) compared to conventional heating .
Q. How can researchers characterize the structural conformation of this compound?
- Methodological Answer:
- X-ray crystallography (e.g., monoclinic system, space group P2₁/c) confirms bond angles and dihedral angles between the thiophene, imidazole, and benzylthio groups .
- NMR spectroscopy (¹H/¹³C) identifies key signals:
- Thiophene protons: δ 6.8–7.2 ppm (multiplet).
- Dihydroimidazole NH: δ 3.5–4.0 ppm (broad singlet).
- Methyl groups on benzyl: δ 2.3–2.5 ppm (singlet) .
Q. What are the common chemical reactions involving the thioether and ethanone moieties?
- Methodological Answer:
- Oxidation: The thioether group can be oxidized to sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) in dichloromethane .
- Reduction: The ethanone carbonyl can be reduced to a secondary alcohol using NaBH₄ in ethanol, though steric hindrance may require LiAlH₄ for complete conversion .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors)?
- Methodological Answer:
- Docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., kinases) reveal binding affinities. The thiophene ring participates in π-π stacking with aromatic residues (e.g., Phe80 in EGFR), while the imidazole NH forms hydrogen bonds with Asp831 .
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, evaluating RMSD and binding free energies (MM-PBSA) .
Q. How to resolve contradictions in biological activity data across similar analogs?
- Methodological Answer:
- Structure-Activity Relationship (SAR) analysis: Compare analogs with varying substituents (e.g., 3-fluorobenzyl vs. 2,5-dimethylbenzyl). For example, bulky 2,5-dimethyl groups may improve lipophilicity (logP > 3.5) but reduce solubility, conflicting with in vitro IC₅₀ values .
- Dose-response assays (e.g., MTT for cytotoxicity) under standardized conditions (pH 7.4, 5% CO₂) minimize variability. IC₅₀ discrepancies >20% warrant re-evaluation of purity (HPLC >98%) and solvent effects (DMSO vs. PBS) .
Q. What strategies mitigate instability of the dihydroimidazole ring in aqueous media?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
